molecular formula C10H18N4O B1480372 6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine CAS No. 2098131-69-0

6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine

Cat. No.: B1480372
CAS No.: 2098131-69-0
M. Wt: 210.28 g/mol
InChI Key: BJAQXASYFCTNGN-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is a colorless to light yellow, thick liquid with a fishy odor . It consists of an amino group (-NH2) attached to a two-carbon chain, which is further attached to an ethoxy group (-OCH2CH2OH) .


Synthesis Analysis

A method for synthesizing 2-(2-Aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 .


Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .


Physical and Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 . It is soluble in water and chloroform (sparingly), and DMSO (sparingly) .

Scientific Research Applications

Synthesis and Fragmentation

Research has revealed that derivatives of 6-methylpyrimidin-2-amines, including compounds similar to 6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine, can be synthesized through specific reactions. For instance, 4-aryloxy-6-methylpyrimidin-2-amines are synthesized from 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate reacting with phenols (Erkin et al., 2015). The fragmentation patterns of these compounds under positive electrospray ionization, which involves the decomposition of the heterocycle, are also studied, offering insights into their chemical behavior.

Chemical Reactions and Mechanisms

Studies on the reactions of isomeric 6-methylpyrimidines have shown diverse outcomes depending on the specific isomer and reactants used. For example, one research found that 6-methyl-2-methylthio-4-cyanomethoxypyrimidine reacted differently with various nucleophiles (Syadyaryavichyute & Vainilavichyus, 1996). Such studies provide a deeper understanding of the chemical properties and potential applications of these pyrimidine derivatives.

Synthesis of Derivatives

The synthesis of new compounds from pyrimidine derivatives, including the this compound structure, has been a subject of study. For instance, new visnagen and khellin furochromone pyrimidine derivatives were prepared from 6-amino-2-thiouracil, demonstrating the versatility of pyrimidine in synthesizing novel compounds with potential therapeutic applications (Abu‐Hashem & Youssef, 2011).

Structural Studies

Structural analysis and investigations of pyrimidines, including derivatives similar to this compound, have also been conducted. For example, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, providing insights into the regioselectivity of substitution reactions (McKeveney et al., 2004). Such studies are crucial for understanding the chemical and physical properties of these compounds, which can guide their application in various fields.

Safety and Hazards

2-(2-Aminoethoxy)ethanol may cause irritation to the skin and eyes. It is also harmful if swallowed or inhaled . Therefore, proper precautions should be taken when handling this chemical .

Properties

IUPAC Name

6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-5-12-9-7-10(15-6-4-11)14-8(2)13-9/h7H,3-6,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAQXASYFCTNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC(=N1)C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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